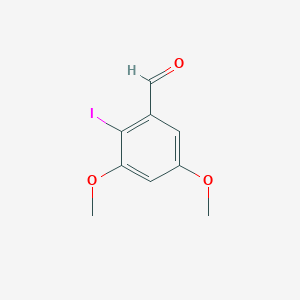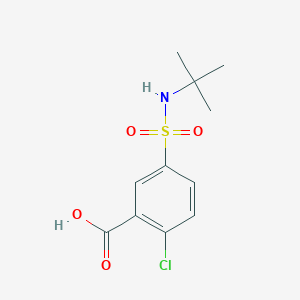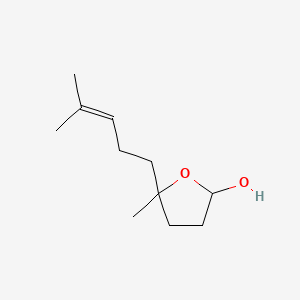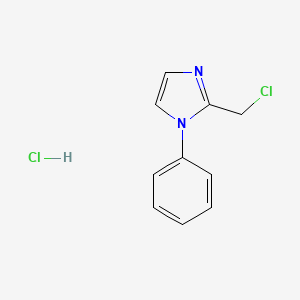
2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride
Vue d'ensemble
Description
2-(Chloromethyl)-1-phenyl-1H-imidazole hydrochloride (CMIPHCl) is a synthetic molecule that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of applications in the field of chemistry, biochemistry, and pharmacology. The molecule has been studied for its potential to be used as a drug, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Applications De Recherche Scientifique
2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride has been used in a variety of scientific research applications. It has been used as a substrate in the study of enzymes, as a ligand in the study of receptors, and as a tool in drug design. It has also been used to study the effects of drugs on the nervous system and to investigate the biochemical and physiological effects of drugs on the body. Additionally, 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride has been used in the study of cell signaling pathways and in the study of cancer cell death.
Mécanisme D'action
The mechanism of action of 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride is not fully understood. However, it is believed to act as a proton donor, which means it can donate protons to other molecules. This can result in a variety of biochemical and physiological effects, depending on the molecule it is interacting with. Additionally, 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride can bind to certain receptors, which can result in changes in the activity of the receptor and the downstream effects of the receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride are not fully understood. However, studies have shown that it can affect the activity of certain enzymes and receptors, and it can also affect the expression of certain genes. Additionally, 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride has been shown to have an effect on cell signaling pathways and to induce apoptosis in certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient tool for researchers. Additionally, it is a relatively stable molecule, which makes it suitable for use in a variety of experiments. However, it is also a relatively small molecule, which can limit its effectiveness in some experiments. Additionally, it is not very soluble in water, which can make it difficult to use in some experiments.
Orientations Futures
There are a number of potential future directions for research involving 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride. One potential direction is to explore its potential as a drug. Additionally, further research could be done to understand its mechanism of action and biochemical and physiological effects. Additionally, research could be done to better understand its effects on cell signaling pathways and to explore its potential for use in cancer treatment. Finally, research could be done to further explore its advantages and limitations for use in laboratory experiments.
Propriétés
IUPAC Name |
2-(chloromethyl)-1-phenylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2.ClH/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9;/h1-7H,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLSOZDFIKJBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride | |
CAS RN |
716318-71-7 | |
| Record name | 2-(chloromethyl)-1-phenyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B3386156.png)
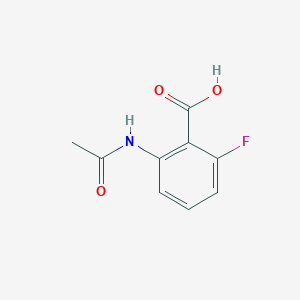
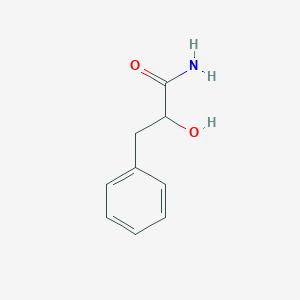
![Spiro[4.5]dec-2-en-1-one](/img/structure/B3386173.png)
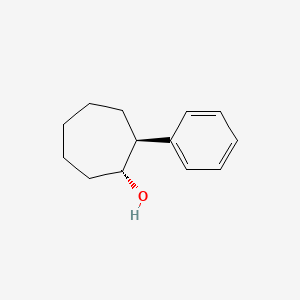
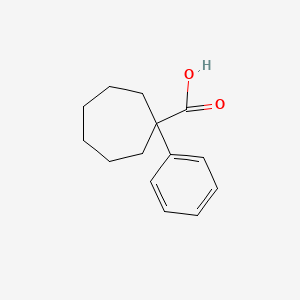
![Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3386192.png)
![1-[(Oxolan-2-yl)methyl]piperidin-4-one](/img/structure/B3386197.png)
